3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinolinone core, which is a fused ring system containing both benzene and pyridine rings, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of the 4-methylphenyl group adds to its structural complexity and potential biological activity.
Preparation Methods
The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The quinolinone core can be synthesized through various methods, including the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Scientific Research Applications
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes and receptors . This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to the observed biological effects. The quinolinone core can intercalate with DNA, disrupting its structure and function .
Comparison with Similar Compounds
Similar compounds to 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one include other oxadiazole derivatives and quinolinone-based compounds. For example:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have been studied for their antibacterial, antifungal, and anticancer properties.
Quinolinone derivatives: These compounds share the quinolinone core and are known for their diverse biological activities, including anti-inflammatory and anticancer effects.
Biological Activity
The compound 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.39 g/mol
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In a study conducted by Ahmed et al., several oxadiazole derivatives were synthesized and evaluated against various bacterial strains. The results demonstrated that compounds containing the oxadiazole ring showed potent activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, a derivative similar to the target compound was shown to induce apoptosis in A549 human lung adenocarcinoma cells through caspase-3 activation. This mechanism highlights the role of these compounds in cancer therapy by promoting programmed cell death in malignant cells .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Studies have indicated that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in inflammatory pathways. This suggests that the compound may serve as a therapeutic agent for inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : By activating apoptotic pathways, it can selectively target cancer cells while sparing normal cells.
- Antibacterial Mechanisms : The disruption of bacterial cell walls or interference with metabolic pathways may contribute to its antimicrobial efficacy.
Study 1: Antimicrobial Evaluation
A recent study synthesized various oxadiazole derivatives and tested their antimicrobial activity against E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties compared to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on A549 lung adenocarcinoma cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase-3 activation, with an IC50 value of 15 µM .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-3-12-24-13-17(19(25)16-6-4-5-7-18(16)24)21-22-20(23-26-21)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXYLSMINROXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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